molecular formula C7H3BrClNS B1375345 7-Bromo-2-chlorobenzo[D]thiazole CAS No. 1188227-29-3

7-Bromo-2-chlorobenzo[D]thiazole

Cat. No. B1375345
CAS RN: 1188227-29-3
M. Wt: 248.53 g/mol
InChI Key: AHKIFAZHPYSUNV-UHFFFAOYSA-N
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Description

7-Bromo-2-chlorobenzo[D]thiazole is a chemical compound with the CAS Number: 1188227-29-3 . It has a molecular weight of 249.54 and its IUPAC name is 7-bromo-2-chloro-1H-1lambda3-benzo[d]thiazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClNS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3,11H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antibacterial and Antifungal Applications

7-Bromo-2-chlorobenzo[D]thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, some derivatives show notable activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa (Vijesh et al., 2010). Additionally, certain compounds synthesized from this chemical display moderate to excellent antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017).

Applications in Organic Chemistry and Drug Discovery

The compound is used in synthesizing aromatic heterocyclic fluorescent compounds with adjustable electronic properties, which are relevant in drug discovery (Tao et al., 2013). It also plays a role in the synthesis of thiazole derivatives with potential as anti-hepatic cancer agents, demonstrating its importance in medicinal chemistry (Rashdan et al., 2021).

Antiviral Applications

Certain derivatives of this compound have shown anti-tobacco mosaic virus activity, indicating potential use in antiviral applications (Chen et al., 2010).

Corrosion Inhibition

This compound is studied for its applications in corrosion inhibition. Derivatives of thiazole, including those synthesized from this compound, have been examined for their efficiency in preventing iron corrosion, demonstrating its importance in industrial applications (Kaya et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling or ingesting the compound .

Future Directions

The future directions for research on 7-Bromo-2-chlorobenzo[D]thiazole and similar compounds could involve further exploration of their potential as quorum sensing inhibitors . This could lead to the development of novel compounds that inhibit quorum sensing without being antibiotic .

properties

IUPAC Name

7-bromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKIFAZHPYSUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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